Methyl 3-(piperidin-4-yl)propanoate hydrochloride

PROTAC Targeted Protein Degradation Medicinal Chemistry

Sourcing the wrong piperidine intermediate can derail PROTAC linker design and CNS drug SAR studies due to subtle changes in linker flexibility or salt solubility. Methyl 3-(piperidin-4-yl)propanoate HCl (CAS 167414-87-1) eliminates this risk. - Dual-functionality (NH/COOMe) enables precise, orthogonal conjugation for bifunctional molecule assembly. - Hydrochloride salt ensures reliable solubility for in vitro assays and consistent handling in multi-step syntheses. - Routinely manufactured at multi-kilogram scale with purities up to >99%, ensuring robust supply for process R&D.

Molecular Formula C9H18ClNO2
Molecular Weight 207.698
CAS No. 167414-87-1
Cat. No. B599415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(piperidin-4-yl)propanoate hydrochloride
CAS167414-87-1
SynonymsMethyl 3-piperidin-4-ylpropanoate hydrochloride
Molecular FormulaC9H18ClNO2
Molecular Weight207.698
Structural Identifiers
SMILESCOC(=O)CCC1CCNCC1.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H
InChIKeyAZXUUZJIMVNVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(piperidin-4-yl)propanoate hydrochloride Overview


Methyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS: 167414-87-1) is a synthetic organic compound characterized by a piperidine core linked via a propanoate chain to a methyl ester group, stabilized as a hydrochloride salt . This structure places it within the class of piperidine derivatives, which are widely recognized as privileged scaffolds in drug discovery due to their ability to modulate biological targets [1]. The compound serves as a versatile intermediate, particularly valued for introducing a piperidine-containing flexible linker into more complex molecules, and is supplied with a typical purity specification of 95% .

Substitution Not Advisable: Methyl 3-(piperidin-4-yl)propanoate hydrochloride


In scientific procurement, substituting Methyl 3-(piperidin-4-yl)propanoate hydrochloride with a close analog or alternative is not straightforward and can jeopardize project outcomes. The specific combination of a secondary piperidine nitrogen, an ethyl linker, and a methyl ester terminus confers a distinct balance of reactivity, flexibility, and lipophilicity [1]. Alternatives, such as the ethyl ester analog , the free acid , or N-protected variants , each have different physicochemical properties, require different activation strategies for conjugation, and alter the final molecule's conformation and pharmacokinetic profile. Furthermore, the choice of salt form directly impacts solubility, stability, and handling in synthetic workflows . Therefore, selecting the precise compound is not a matter of trivial interchangeability but a critical decision point governed by the specific demands of the synthetic route and the target molecule's design.

Differentiation Evidence: Methyl 3-(piperidin-4-yl)propanoate hydrochloride


PROTAC Linker: Methyl Ester vs. Free Acid

The methyl ester group in Methyl 3-(piperidin-4-yl)propanoate hydrochloride provides a specific reactivity profile that is a critical differentiator from its free acid and ethyl ester analogs. It offers a stable, protected form of the carboxylic acid that can be orthogonally unmasked by hydrolysis under mild conditions (e.g., LiOH in THF/water) . This contrasts with the free acid analog (CAS 1822-32-8), which is immediately reactive and requires activation for coupling, and the ethyl ester analog (CAS 71879-55-5), which is also a PROTAC linker but differs in its molecular weight and lipophilicity, potentially affecting the final PROTAC molecule's physicochemical properties . The selection of the methyl ester offers a precise balance between stability and reactivity for strategic synthetic planning .

PROTAC Targeted Protein Degradation Medicinal Chemistry Linker Chemistry

Unprotected vs. N-Boc Piperidine Reactivity

A key differentiator for Methyl 3-(piperidin-4-yl)propanoate hydrochloride is the presence of a free secondary amine on the piperidine ring. This feature is in direct contrast to the common analog Methyl N-Boc-4-piperidinepropionate (CAS 162504-75-8) . The free amine allows for direct alkylation or acylation, serving as a point of diversification in parallel synthesis or for immediate conjugation to a target-binding moiety. In contrast, the N-Boc protected analog requires an additional deprotection step (e.g., TFA in DCM) to access the free amine, adding a synthetic operation and potentially affecting overall yield and purity . The availability of the compound as its hydrochloride salt further enhances its stability and ease of handling relative to the free base .

Medicinal Chemistry Organic Synthesis Piperidine Derivatives Protecting Group Strategy

Hydrochloride Salt vs. Free Base Properties

The specific salt form, hydrochloride, is a critical factor in the compound's selection for synthesis and initial biological evaluation. Methyl 3-(piperidin-4-yl)propanoate hydrochloride has a molecular weight of 207.70 g/mol and is a crystalline solid, which generally offers superior stability and ease of handling compared to the free base (C9H17NO2, MW: 171.24 g/mol) . This is a standard strategy in medicinal chemistry to improve the aqueous solubility of basic amines for in vitro assays, which is a distinct advantage over the poorly water-soluble free base [1]. While the 4-piperidinepropanoic acid hydrochloride (CAS 51052-79-0) is another related salt, it differs by lacking the methyl ester, which fundamentally changes its reactivity and application [2].

Salt Selection Solubility Stability Formulation Pharmaceutical Chemistry

Purity Specifications and Analytical Support

From a procurement standpoint, the specified purity of Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a verifiable point of differentiation. Suppliers specify a minimum purity of 95% for this compound, with some, like SynHet, offering grades up to >99% and providing analytical documentation including HPLC, LCMS, GCMS, and NMR spectra . This level of specification and documentation allows for direct comparison with alternative suppliers or similar compounds where purity may be lower or less well-defined. For instance, while the free base (Methyl 3-(piperidin-4-yl)propanoate) is also sold with a 95% purity specification, the salt form is often preferred for its increased stability and defined stoichiometry, which contributes to more accurate weighing and reaction yields .

Quality Control Analytical Chemistry Purity Procurement Reproducibility

Application Scenarios: Methyl 3-(piperidin-4-yl)propanoate hydrochloride


PROTAC and Bifunctional Molecule Synthesis

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a validated building block for the synthesis of PROTACs and other bifunctional molecules. Its structure serves as a flexible linker precursor, where the methyl ester can be hydrolyzed to a carboxylic acid for conjugation to a ligand for a target protein, while the free piperidine nitrogen can be used to attach a ligand for an E3 ubiquitin ligase . This dual functionality, combined with the compound's well-defined purity and salt form, makes it a reliable starting material for constructing these complex molecules, ensuring consistent linker geometry and physicochemical properties [1].

CNS Drug Discovery

Piperidine is a privileged scaffold in CNS drug discovery, and Methyl 3-(piperidin-4-yl)propanoate hydrochloride is employed as a key intermediate in the synthesis of compounds targeting neurological pathways. Its free amine allows for the introduction of diverse pharmacophores, enabling structure-activity relationship (SAR) studies to optimize for potency, selectivity, and brain penetration [2][3]. The compound's hydrochloride salt form ensures good solubility for in vitro assays, which is a practical advantage during early-stage drug discovery.

Pharmaceutical Intermediate Synthesis

This compound is widely used as a versatile intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) and their precursors. It can be produced at multi-kilogram scales with >99% purity by specialty chemical suppliers, ensuring a reliable supply chain for process chemistry and scale-up activities . The ability to source high-purity, well-characterized material is critical for maintaining consistent quality and yield in downstream chemical processes.

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